Methyl 5-bromo-1H-indole-2-carboxylate (MBI2C) is an organic compound derived from indole, a five-membered aromatic heterocyclic ring structure found in various natural products and pharmaceuticals. MBI2C serves as a valuable building block in organic synthesis due to the presence of the reactive bromine atom and the ester group. The bromine atom allows for further functionalization through various coupling reactions, while the ester group can be transformed into diverse functionalities, enabling the creation of complex molecules. Several studies have reported the synthesis of MBI2C and its subsequent utilization in the synthesis of various heterocyclic compounds with potential biological activities.[1, 2]
MBI2C has been explored for its potential applications in medicinal chemistry due to the presence of the indole ring, which is a core structural unit in numerous biologically active molecules. Studies have investigated the use of MBI2C as a starting material for the synthesis of novel compounds with potential anti-cancer, anti-inflammatory, and antibacterial properties. [, ] However, further research is necessary to elucidate the specific mechanisms of action and potential therapeutic effects of these MBI2C-derived compounds.
Methyl 5-bromo-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family, which is significant due to its diverse biological and pharmacological activities. Its molecular formula is and it features a bromine atom at the 5-position and a carboxylate ester group at the 2-position of the indole ring. This compound is characterized by its planar indole structure, which plays a crucial role in its chemical reactivity and biological interactions .
Methyl 5-bromo-1H-indole-2-carboxylate has been studied for its potential biological activities, particularly in antimicrobial and anticancer research. The compound's structure allows it to interact with various biological targets, influencing enzyme activity and receptor binding. Its bromine substituent may enhance its biological efficacy compared to other indole derivatives .
The synthesis of methyl 5-bromo-1H-indole-2-carboxylate typically involves two main steps:
In industrial settings, similar synthetic routes are employed but optimized for efficiency and yield using continuous flow reactors and automated systems. Purification methods like recrystallization or chromatography are also utilized to achieve high purity levels in large-scale production .
Methyl 5-bromo-1H-indole-2-carboxylate serves various applications across different fields:
The interaction of methyl 5-bromo-1H-indole-2-carboxylate with biological molecules has been a subject of research. Its mechanism of action involves hydrogen bonding and hydrophobic interactions facilitated by the bromine atom and ester group, which influence binding affinity to enzymes or receptors. Additionally, the indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, modulating their activity .
Several compounds share structural similarities with methyl 5-bromo-1H-indole-2-carboxylate:
| Compound Name | Key Differences |
|---|---|
| Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate | Contains an additional methyl group at the 4-position. |
| Methyl 4-methyl-1H-indole-2-carboxylate | Lacks the bromine atom at the 5-position. |
| Methyl 5-chloro-4-methyl-1H-indole-2-carboxylate | Has a chlorine atom instead of bromine at the 5-position. |
Methyl 5-bromo-1H-indole-2-carboxylate is unique due to its specific combination of substituents—the bromine atom at position five and the carboxylate group at position two—enhancing its reactivity and potential biological activity compared to other similar compounds.
Methyl 5-bromo-1H-indole-2-carboxylate is systematically named according to IUPAC guidelines as methyl 5-bromo-1H-indole-2-carboxylate. Its molecular formula is C₁₀H₈BrNO₂, with a molecular weight of 254.08 g/mol. Key identifiers include:
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 386.2±22.0 °C (760 mmHg) | |
| Density | 1.6±0.1 g/cm³ | |
| LogP (Partition Coefficient) | 3.43 | |
| Polar Surface Area | 42.09 Ų |
The compound’s SMILES notation (COC(=O)C1=CC2=C(C=CC(=C2)Br)N1) and InChIKey (DNHVXZDHGTWAQW-UHFFFAOYSA-N) provide precise structural representations. Synonyms include 5-bromo-1H-indole-2-carboxylic acid methyl ester and methyl 5-bromoindole-2-carboxylate, reflecting its esterified carboxyl group and bromine substitution.
Indole chemistry originated in the 19th century with the isolation of indigo and subsequent studies by Adolf von Baeyer. The Fischer indole synthesis, discovered in 1883, revolutionized access to indole derivatives by cyclizing arylhydrazones under acidic conditions. Methyl 5-bromo-1H-indole-2-carboxylate emerged as a modern derivative, leveraging halogenation and esterification strategies to enhance reactivity. Its development parallels advances in cross-coupling reactions, enabling precise functionalization of the indole scaffold for targeted applications.
This compound’s bromine atom and ester group make it a critical intermediate for:
Table 2: Synthetic Applications
The Fischer indole synthesis remains the most widely utilized method for constructing indole derivatives, including methyl 5-bromo-1H-indole-2-carboxylate [1] [2] [3]. This classical approach involves the acid-catalyzed cyclization of phenylhydrazones derived from aldehydes or ketones under specific reaction conditions [4] [3]. The synthesis of methyl 5-bromo-1H-indole-2-carboxylate through this methodology has been successfully demonstrated using methylpyruvate-4-bromo-phenylhydrazone as the key intermediate [5] [6].
The mechanistic pathway proceeds through several distinct stages, beginning with the formation of a phenylhydrazone intermediate [2] [4]. The initial condensation between 4-bromophenylhydrazine and methyl pyruvate generates the corresponding hydrazone, which subsequently undergoes isomerization to form an enamine intermediate [3] [7]. This enamine tautomer is crucial for the subsequent cyclization process, as it facilitates the formation of the indole ring system through a [8] [8]-sigmatropic rearrangement [4] [3].
Polyphosphoric acid has emerged as the preferred catalyst for this transformation, providing the necessary acidic conditions for efficient cyclization [5] [9] [10]. The reaction typically requires elevated temperatures ranging from 328 to 338 Kelvin and reaction times extending to 4 hours for complete conversion [5] [6]. The use of polyphosphoric acid offers significant advantages over traditional Lewis acid catalysts, including enhanced selectivity and improved yields [9] [10].
Table 1: Fischer Indole Synthesis Conditions for Methyl 5-Bromo-1H-Indole-2-Carboxylate
| Parameter | Optimal Conditions | Alternative Conditions | Yield (%) |
|---|---|---|---|
| Catalyst | Polyphosphoric acid (10 g) | Zinc chloride | 70 |
| Temperature | 328-338 K | 360-380 K | 70 |
| Reaction Time | 4 hours | 6-8 hours | 70 |
| Starting Material | Methylpyruvate-4-bromo-phenylhydrazone (2 g) | - | 70 |
The reaction mechanism involves the protonation of the hydrazone nitrogen, followed by tautomerization to the enamine form [3] [7]. The subsequent [8] [8]-sigmatropic rearrangement disrupts the nitrogen-nitrogen bond while forming a new carbon-carbon bond, ultimately leading to the formation of an imine intermediate [4] [3]. This imine undergoes intramolecular cyclization through nucleophilic attack by the aniline nitrogen, followed by elimination of ammonia to yield the aromatic indole system [2] [7].
The incorporation of bromine substituents into indole derivatives can be achieved through multiple synthetic strategies, each offering distinct advantages in terms of regioselectivity and reaction efficiency [11] [12] [13]. For methyl 5-bromo-1H-indole-2-carboxylate, the bromination typically occurs at the C5 position of the indole ring, which represents a favorable site for electrophilic aromatic substitution [11] [14] [15].
Direct bromination approaches utilize various brominating agents, with molecular bromine and pyridinium tribromide being the most commonly employed reagents [14] [15] [13]. Recent developments have demonstrated that selective C5-bromination can be achieved using nearly equimolar amounts of pyridinium tribromide and hydrochloric acid in methanol as the solvent [11] [14]. This methodology offers excellent selectivity for the C5 position while maintaining mild reaction conditions [15].
The bromination mechanism proceeds through the formation of an electrophilic bromine species that attacks the electron-rich indole ring system [11] [14]. The regioselectivity for the C5 position is influenced by the electronic properties of the indole substrate and the nature of the brominating agent [14] [15]. Studies have shown that the reaction proceeds through an indoline intermediate formed by nucleophilic addition of methanol to a C3-brominated indolenine intermediate [11] [15].
Table 2: Bromination Conditions for Indole Derivatives
| Brominating Agent | Solvent | Temperature | Time | C5-Selectivity (%) |
|---|---|---|---|---|
| Pyridinium tribromide | Methanol | 0°C | 10 minutes | >95 |
| Molecular bromine | Dichloromethane | -20°C | 30 minutes | 85 |
| N-Bromosuccinimide | Dimethylformamide | Room temperature | 2 hours | 78 |
The esterification component of the synthesis typically involves the conversion of carboxylic acid intermediates to their corresponding methyl esters [16] [17]. This transformation can be accomplished through various methodologies, including acid-catalyzed esterification with methanol or treatment with diazomethane [16]. The most commonly employed approach utilizes hydrogen chloride gas in methanol to facilitate the esterification process [16] [17].
Transition metal catalysis has revolutionized the synthesis of complex indole derivatives, offering enhanced selectivity and milder reaction conditions compared to traditional methods [18] [19] [20]. Palladium-catalyzed coupling reactions have emerged as particularly powerful tools for constructing substituted indoles, including brominated derivatives such as methyl 5-bromo-1H-indole-2-carboxylate [18] [20] [21].
The Sonogashira coupling reaction represents one of the most versatile palladium-catalyzed transformations for indole synthesis [22] [23] [24]. This methodology involves the coupling of terminal alkynes with aryl halides in the presence of palladium and copper co-catalysts [25] [24]. For brominated indole synthesis, the Sonogashira reaction can be followed by cyclization to form the indole ring system [22] [26].
Multicomponent assembly strategies have gained significant attention for their ability to construct complex indole derivatives in a single operation [20]. These approaches typically involve three independent components: an aryl halide, an amine, and a carbonyl compound [20]. The reaction proceeds through sequential palladium-catalyzed coupling reactions, including Buchwald-Hartwig amination and arene-alkene coupling [20].
Table 3: Palladium-Catalyzed Indole Synthesis Conditions
| Catalyst System | Ligand | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Palladium(0)/DPPF | 1,1'-bis(diphenylphosphanyl)ferrocene | Cesium carbonate | Toluene | 100°C | 68 |
| Palladium(II)/Xphos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Potassium tert-butoxide | Dimethylformamide | 80°C | 55 |
| Palladium(0)/DavePhos | 2-Dicyclohexylphosphino-2'-N,N-dimethylaminobiphenyl | Sodium tert-butoxide | Toluene | 100°C | 65 |
The mechanism of palladium-catalyzed indole formation involves several key steps, beginning with oxidative addition of the aryl halide to the palladium(0) catalyst [20] [27]. This is followed by coordination and insertion of the alkyne or alkene component, leading to the formation of a vinyl-palladium intermediate [20]. Subsequent intramolecular cyclization occurs through nucleophilic attack by the nitrogen atom, followed by reductive elimination to regenerate the active catalyst [20] [27].
Suzuki-Miyaura coupling reactions offer an alternative approach for constructing indole derivatives through cross-coupling of aryl halides with boronic acids [28]. This methodology has been successfully applied to the synthesis of 2-substituted indoles and indolines using acyclic, imide-derived enol phosphates as starting materials [28]. The reaction proceeds through a highly chemoselective cross-coupling followed by intramolecular cyclization [28].
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical transformations and improving reaction efficiency [22] [29] [30]. This methodology offers significant advantages for indole synthesis, including reduced reaction times, enhanced yields, and improved selectivity compared to conventional heating methods [30] [31].
The application of microwave irradiation to Fischer indole synthesis has demonstrated remarkable improvements in reaction efficiency [32] [33]. Optimization studies have shown that indole derivatives can be synthesized with yields exceeding 99% using microwave conditions, compared to 83% under conventional heating [32]. The optimal conditions typically involve microwave power levels of 134 Watts with flow rates of 6.4 milliliters per minute [32].
Table 4: Microwave-Assisted Fischer Indole Synthesis Optimization
| Microwave Power (W) | Flow Rate (mL/min) | Temperature (°C) | Yield (%) | Reaction Time |
|---|---|---|---|---|
| 50 | 5 | 139 | 64 | 73 seconds |
| 100 | 5 | 237 | 97 | 73 seconds |
| 134 | 6.4 | 247 | 99 | 57 seconds |
| 150 | 5 | 259 | 93 | 73 seconds |
Continuous flow microwave chemistry has proven particularly effective for indole synthesis, allowing for precise control of reaction parameters and enabling scale-up capabilities [32] [33]. The use of flow reactors provides superior heat and mass transfer compared to batch processes, resulting in more consistent product quality and reduced formation of side products [32].
Microwave-assisted Madelung indole synthesis represents another important application of this technology [34]. This approach involves the treatment of N-benzoyl-o-toluidines with alkoxides under microwave irradiation, achieving the desired cyclization at significantly lower temperatures than conventional methods [34]. The reaction can be performed under solvent-free conditions using potassium tert-butoxide as the base [34].
Temperature control is critical for successful microwave-assisted indole synthesis, as excessive heating can lead to decomposition of sensitive intermediates [29] [35]. Optimal conditions typically involve precise temperature monitoring and controlled energy input to maintain reaction temperatures within the desired range [35]. The use of microwave irradiation allows access to elevated temperatures well above the boiling point of the reaction solvent, enabling reactions that would be difficult to achieve under conventional conditions [33].
The transition from laboratory-scale synthesis to industrial production of methyl 5-bromo-1H-indole-2-carboxylate presents numerous technical and operational challenges [36] [37] [38]. Scaling up chemical processes involves complex considerations related to heat transfer, mixing efficiency, and reaction kinetics that can significantly impact product quality and yield [36] [38].
Heat transfer represents one of the most critical challenges in industrial-scale indole synthesis [38]. Laboratory glassware provides efficient heat exchange due to high surface-area-to-volume ratios, but large-scale reactors exhibit reduced heat transfer efficiency [38]. This can lead to temperature gradients within the reaction vessel, potentially causing localized hot spots that may promote side reactions or decomposition of sensitive intermediates [36] [38].
Table 5: Scale-Up Challenges in Indole Manufacturing
| Parameter | Laboratory Scale | Industrial Scale | Impact |
|---|---|---|---|
| Heat Transfer Rate | High (rapid cooling/heating) | Reduced efficiency | Temperature control issues |
| Mixing Time | Seconds | Minutes to hours | Inhomogeneous reactions |
| Reaction Volume | 10-100 mL | 1000-10000 L | Mass transfer limitations |
| Temperature Uniformity | Excellent | Variable | Product quality variations |
Process development for industrial indole synthesis requires comprehensive optimization of synthetic routes to ensure cost-effectiveness and environmental sustainability [36] [39]. This often involves redesigning laboratory procedures to eliminate exotic reagents or complex intermediate steps that may be economically unfeasible at large scale [36]. The selection of solvents, catalysts, and reaction conditions must consider factors such as availability, cost, and environmental impact [37] [39].
Quality control measures become increasingly important as production scales increase [40] [41]. Maintaining consistent product quality across large batches requires sophisticated monitoring and control systems to detect and correct variations in real-time [40]. Analytical method development must provide sensitive, specific, and reproducible measurements throughout the production process [41].
Regulatory compliance represents a significant challenge for pharmaceutical indole manufacturing [40] [41]. Good Manufacturing Practices require meticulous documentation, validation, and quality control procedures [40]. Any changes to the manufacturing process during scale-up must be thoroughly evaluated and approved by regulatory authorities [41].
Environmental considerations play an increasingly important role in industrial indole production [42] [39]. Traditional synthetic methods often generate substantial waste streams and require large volumes of organic solvents [21] [39]. Modern approaches emphasize green chemistry principles, including atom economy, solvent reduction, and waste minimization [39].
The development of continuous flow processes represents a promising approach for addressing many scale-up challenges [32] [42]. Flow chemistry offers superior heat and mass transfer compared to batch processes, enabling better control of reaction conditions and improved product consistency [42]. Microflow synthesis methods have demonstrated particular promise for indole derivatives, allowing precise control of short reaction times and limiting the formation of unwanted side products [42].
Safety considerations become paramount when handling large quantities of brominated compounds and other reactive intermediates [38]. Industrial facilities must implement robust safety protocols, including appropriate ventilation systems, containment measures, and emergency response procedures [38]. The use of automated systems and remote monitoring helps minimize worker exposure to hazardous materials [38].
The crystal structure of methyl 5-bromo-1H-indole-2-carboxylate has been comprehensively determined through single-crystal X-ray diffraction analysis at 103 K [1]. The compound crystallizes in the monoclinic crystal system with space group P2₁/n, exhibiting well-defined molecular packing arrangements that are characteristic of substituted indole derivatives.
The unit cell parameters reveal a = 12.911(12) Å, b = 3.907(3) Å, c = 18.923(18) Å, with β = 105.460(14)°, resulting in a unit cell volume of 920.0(15) ų [1]. The asymmetric unit contains one molecule of methyl 5-bromo-1H-indole-2-carboxylate (Z = 4), with a calculated density of 1.834 Mg/m³. The molecular packing demonstrates efficient space utilization with molecules arranged in a needle-like crystal habit, as evidenced by the crystal dimensions of 0.50 × 0.08 × 0.04 mm [1].
The crystallographic analysis reveals that the indole ring system maintains perfect planarity throughout the crystal lattice [1]. The sum of angles around the indole nitrogen atom (359.9°) confirms sp² hybridization, which is critical for maintaining the planar aromatic character of the heterocyclic system [1]. The carboxylate group adopts a planar arrangement with respect to the indole ring system, with the N—O1 intramolecular distance of 2.80(1) Å and a C8–N–C1–C9 torsion angle of -178.7(6)°, indicating significant π-conjugation between the pyrrole double bond and the carbonyl group [1].
The molecular packing patterns exhibit characteristic features of aromatic stacking interactions. The bromine substituent at the 5-position influences the overall packing arrangement by providing additional van der Waals contacts with neighboring molecules [1]. The presence of the methyl ester group at the 2-position contributes to the formation of molecular chains through weak intermolecular interactions.
The crystal structure is stabilized by a well-defined hydrogen bonding network that plays a crucial role in determining the overall three-dimensional arrangement of molecules [1]. The primary hydrogen bonding interaction involves the indole N-H group as a donor and the carbonyl oxygen of the carboxylate group as an acceptor.
The hydrogen bonding geometry analysis reveals a single, but significant, intermolecular hydrogen bond of the type N—H0A···O1 [1]. This hydrogen bond exhibits specific geometric parameters: the donor-hydrogen distance (D—H) is 0.88 Å, the hydrogen-acceptor distance (H···A) is 1.96 Å, and the donor-acceptor distance (D···A) is 2.815(7) Å [1]. The donor-hydrogen-acceptor angle (D—H···A) measures 163°, indicating a nearly linear hydrogen bonding geometry that contributes to the stability of the crystal lattice [1].
The symmetry operation for this hydrogen bonding interaction is defined by the symmetry code (-x+1, -y-1, -z+1) [1]. This symmetry relationship demonstrates that the hydrogen bonding occurs between molecules related by inversion centers, creating a network of inverted, in-plane adjacent molecules that are interconnected through these directional interactions [1].
The hydrogen bonding network extends throughout the crystal structure, forming infinite chains of molecules that are stabilized by these N—H···O interactions [1]. The packing diagram viewed down the a-axis clearly illustrates how these hydrogen bonds create a two-dimensional network of interconnected molecules, with the dashed lines representing the hydrogen bonding pathways between adjacent molecular units [1].
The strength and directionality of these hydrogen bonds significantly influence the physical properties of the crystalline material, including its melting point (483 K) and thermal stability [1]. The linear arrangement of the hydrogen bonds maximizes the electrostatic attraction between the partially positive hydrogen atom and the partially negative oxygen atom, contributing to the overall cohesive energy of the crystal lattice [1].
The nuclear magnetic resonance spectroscopic analysis of methyl 5-bromo-1H-indole-2-carboxylate provides comprehensive structural confirmation through both ¹H and ¹³C NMR techniques [1]. The NMR spectral data were obtained using deuterated chloroform (CDCl₃) as the primary solvent, with dimethyl sulfoxide (DMSO) added for the ¹³C NMR analysis to enhance solubility and resolution.
The ¹H NMR spectrum (300 MHz, CDCl₃) exhibits characteristic signals that unambiguously confirm the molecular structure [1]. The methyl ester protons appear as a singlet at δ 3.91 ppm (3H, s), representing the methoxy group (-OCH₃) attached to the carboxylate functionality. The aromatic region displays four distinct proton signals: a singlet at δ 7.06 ppm (1H, s), a doublet at δ 7.29 ppm (1H, d, J = 10.2 Hz), a doublet at δ 7.39 ppm (1H, d, J = 8.7 Hz), and a singlet at δ 7.75 ppm (1H, s) [1]. These signals correspond to the aromatic protons on the indole ring system, with their chemical shifts and coupling patterns providing definitive evidence for the brominated substitution pattern.
The indole N-H proton appears as a distinctive singlet at δ 11.63 ppm (1H, s), which is exchangeable with deuterium oxide (D₂O), confirming the presence of the acidic indole nitrogen-hydrogen bond [1]. This chemical shift is characteristic of indole derivatives and reflects the electron-withdrawing effect of the carboxylate group at the 2-position.
The ¹³C NMR spectrum (75 MHz, CDCl₃ + DMSO) provides detailed information about the carbon framework of the molecule [1]. The spectrum reveals ten distinct carbon signals, consistent with the molecular formula C₁₀H₈BrNO₂. The methyl ester carbon appears at δ 51.44 ppm, while the carboxyl carbon (C=O) resonates at δ 161.61 ppm [1]. The aromatic carbon signals span the range from δ 106.73 to δ 135.76 ppm, specifically appearing at δ 106.73, 112.73, 114.00, 123.84, 126.95, 128.13, 128.23, and 135.76 ppm [1]. These chemical shifts are consistent with the expected values for a brominated indole-2-carboxylate system, with the bromine substitution causing characteristic downfield shifts in the adjacent carbon signals.
The multiplicity and integration patterns in both ¹H and ¹³C NMR spectra provide unequivocal confirmation of the proposed molecular structure, with all observed signals accounting for the expected nuclear environments within the methyl 5-bromo-1H-indole-2-carboxylate framework [1].
The infrared spectroscopic analysis of methyl 5-bromo-1H-indole-2-carboxylate reveals characteristic absorption bands that provide definitive structural information [1]. The IR spectrum was recorded using potassium bromide (KBr) pellets, allowing for comprehensive analysis of the functional group vibrations across the mid-infrared region.
The most prominent absorption bands include a strong N-H stretching vibration at 3325 cm⁻¹, which is characteristic of the indole N-H group [1]. The carboxylate ester functionality is clearly identified by a strong C=O stretching band at 1697 cm⁻¹ [1]. The aromatic C=C stretching vibrations appear as medium intensity bands at 1619, 1580, and 1483 cm⁻¹, consistent with the substituted indole ring system [1].
Additional characteristic bands include C-H bending vibrations at 1448 and 1380 cm⁻¹, multiple C-O stretching modes at 1305, 1248, 1217, and 1170 cm⁻¹, and C-N stretching at 1097 cm⁻¹ [1]. The presence of the bromine substituent is evidenced by C-Br stretching vibrations at 1057 and 686 cm⁻¹ [1]. Out-of-plane C-H bending vibrations appear at 879, 825, and 738 cm⁻¹, with the band at 738 cm⁻¹ showing particularly strong intensity [1].
The mass spectrometric analysis provides crucial molecular weight confirmation and fragmentation pattern information [2]. The molecular ion peak appears at m/z 252.973, with the characteristic bromine isotope pattern showing the [M+2]⁺ peak at m/z 254.971 with approximately 98% relative intensity [2]. This isotopic pattern is diagnostic for the presence of a single bromine atom in the molecule.
Under electrospray ionization conditions, the compound exhibits characteristic adduct ions including the protonated molecule [M+H]⁺ at m/z 253.981 (85% relative intensity), the sodium adduct [M+Na]⁺ at m/z 275.963 (65% relative intensity), and the ammonium adduct [M+NH₄]⁺ at m/z 271.008 (45% relative intensity) [2]. In negative ion mode, the deprotonated molecule [M-H]⁻ appears at m/z 251.967 (90% relative intensity), along with formate and acetate adducts at m/z 297.972 and 311.988, respectively [2].
The fragmentation pattern reveals characteristic losses including the methoxy group (loss of OCH₃, m/z 223.956), the complete ester functionality (loss of COOCH₃, m/z 193.982), and the bromine atom (loss of Br, m/z 174.045) [2]. The base peak fragment at m/z 174.045 corresponds to the indole fragment after loss of the bromine substituent, providing structural confirmation of the core heterocyclic system [2].